molecular formula C9H7BClNO2 B1423591 (1-Chloroisoquinolin-4-yl)boronic acid CAS No. 848841-48-5

(1-Chloroisoquinolin-4-yl)boronic acid

Cat. No. B1423591
M. Wt: 207.42 g/mol
InChI Key: LIQWKDFYRGYBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Chloroisoquinolin-4-yl)boronic acid” is a chemical compound with the molecular formula C9H7BClNO2 . It has a molecular weight of 207.42 g/mol .


Molecular Structure Analysis

The InChI code for “(1-Chloroisoquinolin-4-yl)boronic acid” is 1S/C9H7BClNO2/c11-9-7-4-2-1-3-6 (7)8 (5-12-9)10 (13)14/h1-5,13-14H .


Chemical Reactions Analysis

Boronic acids, including “(1-Chloroisoquinolin-4-yl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions involve the transfer of formally nucleophilic organic groups from boron to palladium .


Physical And Chemical Properties Analysis

“(1-Chloroisoquinolin-4-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemosensors for Reactive Species

One of the applications involves the synthesis of novel water-soluble styrylquinolinium boronic acids for rapid detection of hypochlorite ions. These compounds undergo selective oxidation by hypochlorite, leading to significant shifts in their absorption and emission spectra. This property is leveraged to develop ratiometric optical chemosensors for ClO⁻, offering high selectivity and visual detection capabilities over other ions and reactive species (Wang et al., 2013).

Synthesis of Borylated Quinolines

Another research avenue involves the development of novel procedures for synthesizing borylated quinolines, which have potential applications in creating boron-based inhibitors for proteins like homeodomain interacting protein kinase 2 (HIPK2). These methodologies utilize palladium-catalyzed borylation of chloroquinolines, leading to compounds that could serve as pharmacological agents in biomedical research (Das et al., 2022).

Inhibition of Tyrosine Kinases

Boronic acid-containing 4-anilinoquinazolines have been synthesized as selective inhibitors for tyrosine kinases like EGFR and VEGFR2. The position of the boronic acid substituent is crucial for controlling kinase inhibition, with certain positions exhibiting significant inhibition effects. This illustrates the role of boronic acid derivatives in designing selective kinase inhibitors (Nakamura et al., 2010).

Fluorescent Intensity Changes upon Sugar Binding

Boronic acids, including derivatives of isoquinoline boronic acids, are essential in designing chemosensors for carbohydrates due to their ability to reversibly bind diol-containing compounds. This reversible binding capability, coupled with significant changes in fluorescent intensity upon sugar binding, highlights their potential in sensor design for detecting various biologically relevant molecules (Laughlin et al., 2012).

Microwave-Assisted Suzuki Coupling

The synthesis of diversified 1,3-disubstituted isoquinolines through microwave-assisted Suzuki coupling of 1-chloro-3-phenylisoquinoline and boronic acids represents another significant application. This methodology underscores the utility of boronic acid derivatives in facilitating efficient and diverse chemical syntheses (Prabakaran et al., 2012).

Safety And Hazards

“(1-Chloroisoquinolin-4-yl)boronic acid” is potentially harmful if swallowed . It may cause skin and eye irritation, and may cause respiratory irritation if inhaled . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

Boronic acids, including “(1-Chloroisoquinolin-4-yl)boronic acid”, continue to enjoy wide application in Suzuki–Miyaura coupling reactions . Future research may focus on developing new boron reagents and optimizing reaction conditions for specific applications .

properties

IUPAC Name

(1-chloroisoquinolin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQWKDFYRGYBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C2=CC=CC=C12)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679452
Record name (1-Chloroisoquinolin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Chloroisoquinolin-4-yl)boronic acid

CAS RN

848841-48-5
Record name (1-Chloroisoquinolin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Chloroisoquinolin-4-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-Chloroisoquinolin-4-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(1-Chloroisoquinolin-4-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(1-Chloroisoquinolin-4-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(1-Chloroisoquinolin-4-yl)boronic acid
Reactant of Route 6
(1-Chloroisoquinolin-4-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.